(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
Description
The compound (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazolidinone derivative characterized by a conjugated benzylidene moiety and a piperazine-linked 4-nitrophenyl group. Its E-configuration at the benzylidene double bond is critical for maintaining planar geometry, which enhances intermolecular interactions such as π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-24(2)17-5-3-16(4-6-17)15-20-21(28)23-22(31-20)26-13-11-25(12-14-26)18-7-9-19(10-8-18)27(29)30/h3-10,15H,11-14H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZPETMOZQBYQL-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one, with the CAS number 713127-08-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.5 g/mol. The structure comprises a thiazole ring, a piperazine moiety, and a dimethylaminobenzylidene group, which contribute to its pharmacological properties.
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : The compound activates pro-apoptotic pathways by interacting with BAX, a member of the BCL-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent release of cytochrome c into the cytosol .
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels within cells, contributing to oxidative stress and apoptosis .
- Membrane Potential Disruption : The compound may also cause depolarization of the mitochondrial membrane potential, further promoting apoptotic processes .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table of its cytotoxic effects across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 12.9 | Apoptosis induction |
| HT29 (Colon Cancer) | 16.5 | ROS generation |
| CEM (Lymphoma) | 10.0 | Mitochondrial depolarization |
| HL60 (Leukemia) | 8.5 | Increased caspase activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Colon Cancer Study : A study involving HCT116 and HT29 cell lines demonstrated that treatment with the compound resulted in significant cell death through apoptosis, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Leukemia Model : In HL60 cells, the compound showed an IC50 value of 8.5 µM, indicating strong cytotoxicity. Mechanistic studies revealed that it activated caspase pathways leading to apoptosis .
- Comparative Analysis : In a comparative study with other thiazole derivatives, this compound exhibited superior selectivity towards cancer cells over non-malignant cells, suggesting its potential as a targeted therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications, particularly as an anticancer agent.
Anticancer Activity
Research indicates that derivatives of thiazolones exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects, which have been investigated in the context of neurodegenerative diseases. Thiazole derivatives have been studied for their ability to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress, indicating a promising role in treating conditions like Alzheimer's disease .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Studies have demonstrated that compounds containing thiazole rings can exhibit significant antibacterial and antifungal activities. This makes them candidates for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Enzyme Inhibition
Research has also focused on the inhibition of specific enzymes by thiazole derivatives, which can be beneficial in treating diseases where enzyme overactivity is a concern. For example, some studies suggest that these compounds can inhibit certain kinases involved in cancer progression, thereby providing a targeted approach to cancer therapy .
Sensor Development
There is emerging interest in using thiazole-based compounds for developing sensors due to their electronic properties. These compounds can be incorporated into materials that detect specific ions or molecules, which is valuable in environmental monitoring and medical diagnostics .
Photophysical Properties
The photophysical characteristics of thiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon excitation suggests potential uses in display technologies and lighting solutions .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the benzylidene, thiazole ring, and piperazine moiety. These modifications impact electronic properties, steric effects, and bioactivity:
Table 1: Substituent Variations and Physical Properties
Key Observations :
Electron-Withdrawing Groups : The 4-nitrophenyl group on the piperazine (target compound and 6g/8d) enhances antibacterial activity against Gram-negative bacteria, likely due to improved membrane penetration or target binding .
Stereochemistry : The E-configuration is conserved in active analogs, suggesting geometric rigidity is crucial for maintaining bioactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one?
- Methodology : The compound can be synthesized via condensation of 4-(dimethylamino)benzaldehyde with 2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one under acidic (e.g., glacial acetic acid) or basic (e.g., piperidine) conditions. The reaction typically requires refluxing in a solvent like 1,4-dioxane for 5–6 hours to form the imine bond. Post-reaction, the product is isolated by acidification (ice/water mixture) and purified via recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the benzylidene proton (δ ~7.5–8.0 ppm) and piperazine/aryl substituents.
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Elemental Analysis (CHNS) : Validates empirical formula accuracy (e.g., C, H, N, S content) .
Q. What are the primary biological activities reported for this compound and related thiazol-4(5H)-one derivatives?
- Methodology : Thiazol-4(5H)-ones are screened for cytotoxicity using sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2). Protocols involve 48-hour exposure, followed by optical density measurements at 540 nm. Reference compounds like CHS-828 are used for activity benchmarking .
Advanced Research Questions
Q. How do substituents on the benzylidene and piperazine moieties influence the compound’s bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs with substituents like methoxy (electron-donating) vs. nitro (electron-withdrawing) on the benzylidene ring. For example, methoxy derivatives (e.g., ) show enhanced antimicrobial activity, while nitro groups improve anticancer potency.
- Computational Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin, correlating with experimental IC values .
Q. What strategies are effective in resolving contradictions in cytotoxicity data across cell lines?
- Methodology :
- Dose-Response Curves : Validate activity using multiple concentrations (0.1–100 μM) and calculate IC values with software like GraphPad Prism.
- Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry) differentiate cytostatic vs. cytotoxic effects.
- Off-Target Screening : Assess selectivity using normal cell lines (e.g., WI-38 fibroblasts) to exclude non-specific toxicity .
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodology :
- Solvent Optimization : Replace 1,4-dioxane with ethanol or DMF to improve solubility.
- Catalyst Screening : Test bases like triethylamine or DBU for enhanced imine formation kinetics.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield .
Q. What are the challenges in elucidating the compound’s mechanism of action, and how can they be addressed?
- Methodology :
- Proteomic Profiling : Use 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins in treated cells.
- Kinase Inhibition Assays : Screen against a panel of 50+ kinases (e.g., PamGene) to pinpoint targets.
- CRISPR-Cas9 Knockout Models : Validate target relevance by knocking out suspected pathways (e.g., PI3K/AKT) and assessing resistance .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
